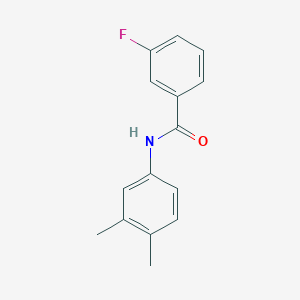

N-(3,4-dimethylphenyl)-3-fluorobenzamide

Description

N-(3,4-Dimethylphenyl)-3-fluorobenzamide is an aromatic amide characterized by a benzamide core substituted with a fluorine atom at the 3-position and an N-linked 3,4-dimethylphenyl group. Its molecular structure has been extensively studied via single-crystal X-ray diffraction, revealing key conformational and packing features. The compound crystallizes in a monoclinic system, with the N–H bond adopting an anti conformation relative to the meta-methyl group on the aniline ring . This arrangement facilitates intermolecular N–H⋯O hydrogen bonding (bond length: ~2.08 Å), forming column-like structures along the crystallographic a-axis . The synthesis involves condensation of 3-fluorobenzoic acid derivatives with 3,4-dimethylaniline, followed by crystallization from ethanol .

Properties

CAS No. |

5246-35-5 |

|---|---|

Molecular Formula |

C15H14FNO |

Molecular Weight |

243.28 g/mol |

IUPAC Name |

N-(3,4-dimethylphenyl)-3-fluorobenzamide |

InChI |

InChI=1S/C15H14FNO/c1-10-6-7-14(8-11(10)2)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |

InChI Key |

VUHSFIILRJFEKN-UHFFFAOYSA-N |

SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)C |

Canonical SMILES |

CC1=C(C=C(C=C1)NC(=O)C2=CC(=CC=C2)F)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Conformation and Hydrogen Bonding

- However, fluorine’s electronegativity increases polarity, which may alter solubility and crystal packing compared to the dimethyl analogue.

- N-(3,4-Dichlorophenyl)benzamide (N34DCPBA) : Chlorine’s larger atomic radius and stronger electron-withdrawing effect induce greater distortion in the amide plane compared to fluorine or methyl groups. Despite this, the N–H bond similarly adopts an anti conformation relative to meta-substituents .

Fluorine vs. Methyl Substituents: Electronic and Pharmacological Implications

- N-(2,3-Difluorophenyl)-2-fluorobenzamide (): Dual fluorine substitution on the phenyl ring enhances metabolic stability and bioavailability due to fluorine’s resistance to oxidative degradation . This contrasts with the dimethyl groups in the target compound, which increase lipophilicity and membrane permeability but may reduce electronic effects critical for receptor binding.

- 3-Amino-N-(3-trifluoromethyl-phenyl)-benzamide (): The trifluoromethyl group is a potent electron-withdrawing moiety, significantly lowering the pKa of adjacent functional groups. This property is exploited in kinase inhibitors, whereas the single fluorine in N-(3,4-dimethylphenyl)-3-fluorobenzamide offers a milder electronic perturbation .

Crystallographic and Packing Behavior

- N-(3,4-Dimethylphenyl)acetamide : Despite structural similarity, the N–H bond adopts a syn conformation relative to the meta-methyl group, diverging from the anti geometry observed in the benzamide analogue. This highlights the influence of the benzamide carbonyl on conformational preferences .

- N-(3,4-Difluorophenyl)-3-(trifluoromethyl)benzamide (): The trifluoromethyl group introduces steric and electronic effects that disrupt planar packing, resulting in less dense crystal structures compared to the target compound’s columnar arrangement .

Tabulated Comparison of Key Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.